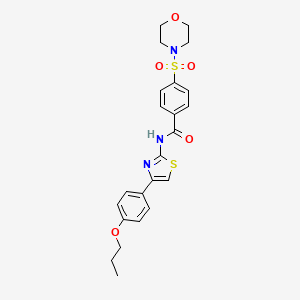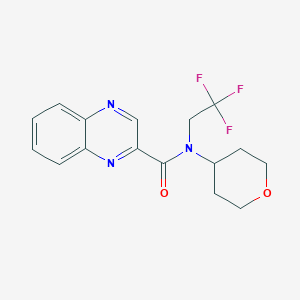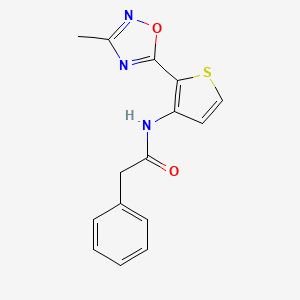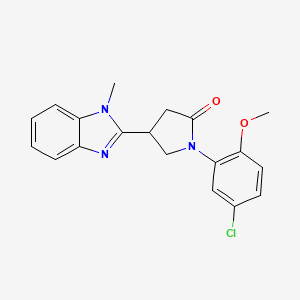
4-(morpholinosulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholinosulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide, also known as MPT0B390, is a novel small molecule compound that has been synthesized for potential use in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Anticancer Properties
- Design and Synthesis for Anticancer Evaluation : A series of benzamides, including compounds structurally related to 4-(morpholinosulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds displayed moderate to excellent efficacy against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, showing higher activities than some reference drugs (Ravinaik et al., 2021).
- Synthesis and Antitumor Properties : Another study synthesized related N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, showing potential as new anticancer agents. These compounds were evaluated by the National Cancer Institute's Developmental Therapeutic Program, indicating their relevance in cancer treatment research (Horishny et al., 2020).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Thiazole derivatives, similar in structure to the compound , have been synthesized and tested for antimicrobial activity. These derivatives have shown effectiveness against various microbial species, highlighting their potential in antimicrobial applications (Chawla, 2016).
- Antimicrobial Agents Synthesis : Another study focused on synthesizing N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with significant antimicrobial activity, indicating the potential use of similar compounds in combating microbial infections (Bikobo et al., 2017).
Neuroprotective and Gastrokinetic Applications
- Cerebral Protective Agents : Some 2-aminothiazoles and 2-thiazolecarboxamides, structurally related to the compound, have shown anti-anoxic activity, suggesting potential neuroprotective applications (Ohkubo et al., 1995).
- Gastrokinetic Activity : 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides have been synthesized and evaluated for their gastrokinetic activity, demonstrating the potential of related compounds in this field (Kato et al., 1992).
Psychotropic and Antiproliferative Effects
- Psychotropic and Anti-inflammatory Activity : Certain N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have been found to possess psychotropic, anti-inflammatory, and selective cytotoxic effects against tumor cell lines. This suggests potential applications in the treatment of psychological disorders and inflammation (Zablotskaya et al., 2013).
- Antiproliferative Activity Evaluation : The synthesis of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides, including similar compounds, has shown potent antiproliferative activities, indicating their utility in cancer research (Wang et al., 2015).
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-2-13-31-19-7-3-17(4-8-19)21-16-32-23(24-21)25-22(27)18-5-9-20(10-6-18)33(28,29)26-11-14-30-15-12-26/h3-10,16H,2,11-15H2,1H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYMJCJRMARSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-(tert-butyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2401593.png)



![2-[(3-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2401600.png)



![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)
![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)
![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)
![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)